molecular formula C9H17NO4 B14345171 3-Butoxy-2-acetylaminopropionic acid CAS No. 96474-20-3

3-Butoxy-2-acetylaminopropionic acid

Cat. No.: B14345171
CAS No.: 96474-20-3
M. Wt: 203.24 g/mol
InChI Key: YTZRKCIRIPWRQM-UHFFFAOYSA-N
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Description

3-Butoxy-2-acetylaminopropionic acid is an organic compound with the molecular formula C9H17NO4 It is a metabolite of n-butyl glycidyl ether, which is used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-acetylaminopropionic acid typically involves the metabolism of n-butyl glycidyl ether. The process begins with the reaction of n-butyl alcohol and epichlorohydrin to form a halohydrin. This intermediate undergoes caustic dehydrochlorination to produce n-butyl glycidyl ether. The n-butyl glycidyl ether is then metabolized renally to form this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2-acetylaminopropionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-Butoxy-2-acetylaminopropionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-2-acetylaminopropionic acid involves its interaction with specific molecular targets and pathways. As a metabolite, it can influence various biochemical processes within the body. The compound is known to be metabolized renally, and its effects are mediated through its interaction with enzymes and other cellular components .

Comparison with Similar Compounds

  • 3-Butoxy-2-hydroxypropionic acid
  • Butoxyacetic acid

Comparison: 3-Butoxy-2-acetylaminopropionic acid is unique due to its specific functional groups and metabolic pathways. Compared to similar compounds, it has distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

96474-20-3

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-acetamido-3-butoxypropanoic acid

InChI

InChI=1S/C9H17NO4/c1-3-4-5-14-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

YTZRKCIRIPWRQM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C(=O)O)NC(=O)C

Origin of Product

United States

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